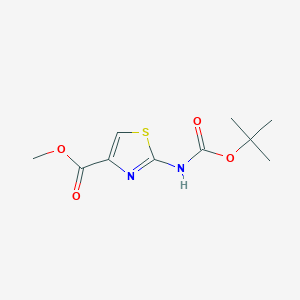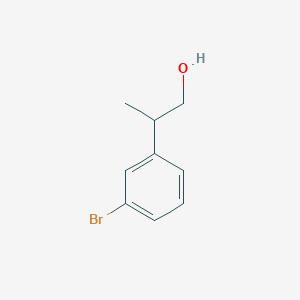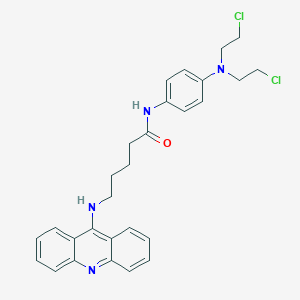
Pentanamide, 5-(9-acridinylamino)-N-(4-(bis(2-chloroethyl)amino)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanamide, 5-(9-acridinylamino)-N-(4-(bis(2-chloroethyl)amino)phenyl)-, commonly known as AAP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. AAP is a bifunctional molecule that contains both an acridine moiety and a nitrogen mustard group, which makes it a promising candidate for cancer therapy and imaging.
Mecanismo De Acción
AAP exerts its anticancer effects by forming DNA adducts, which interfere with DNA replication and transcription. The nitrogen mustard group in AAP reacts with the nitrogen atoms in DNA bases, leading to the formation of cross-links between DNA strands. This results in the inhibition of DNA replication and transcription, ultimately leading to cell death.
Efectos Bioquímicos Y Fisiológicos
AAP has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and disruption of the cell cycle. Additionally, AAP has been shown to induce DNA damage and activate DNA repair pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using AAP in lab experiments is its selectivity for cancer cells, which allows for targeted therapy and imaging. Additionally, AAP is relatively easy to synthesize and has a long shelf life. However, one limitation of AAP is its potential toxicity, which must be carefully monitored in lab experiments.
Direcciones Futuras
There are a number of potential future directions for research on AAP, including the development of more efficient synthesis methods, the optimization of its anticancer effects, and the exploration of its potential applications in other areas of scientific research. Additionally, further studies are needed to fully understand the mechanism of action of AAP and its potential side effects.
Métodos De Síntesis
AAP can be synthesized using a variety of methods, including the reaction of acridine with 4-(bis(2-chloroethyl)amino)phenylamine in the presence of a Lewis acid catalyst. Another method involves the reaction of acridine with 4-nitrophenyl chloroformate, followed by reduction and reaction with 4-(bis(2-chloroethyl)amino)phenylamine.
Aplicaciones Científicas De Investigación
AAP has been extensively studied for its potential applications in scientific research, particularly in the fields of cancer therapy and imaging. Studies have shown that AAP can selectively target cancer cells and induce cell death through the formation of DNA adducts. Additionally, AAP has been used as a fluorescent probe for imaging cancer cells in vitro and in vivo.
Propiedades
Número CAS |
125173-77-5 |
|---|---|
Nombre del producto |
Pentanamide, 5-(9-acridinylamino)-N-(4-(bis(2-chloroethyl)amino)phenyl)- |
Fórmula molecular |
C28H30Cl2N4O |
Peso molecular |
509.5 g/mol |
Nombre IUPAC |
5-(acridin-9-ylamino)-N-[4-[bis(2-chloroethyl)amino]phenyl]pentanamide |
InChI |
InChI=1S/C28H30Cl2N4O/c29-16-19-34(20-17-30)22-14-12-21(13-15-22)32-27(35)11-5-6-18-31-28-23-7-1-3-9-25(23)33-26-10-4-2-8-24(26)28/h1-4,7-10,12-15H,5-6,11,16-20H2,(H,31,33)(H,32,35) |
Clave InChI |
AGZNWCVKATXLIR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCC(=O)NC4=CC=C(C=C4)N(CCCl)CCCl |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCC(=O)NC4=CC=C(C=C4)N(CCCl)CCCl |
Otros números CAS |
125173-77-5 |
Sinónimos |
5-(acridin-9-ylamino)-N-[4-[bis(2-chloroethyl)amino]phenyl]pentanamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




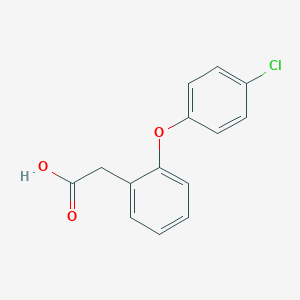
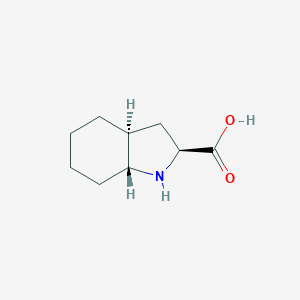
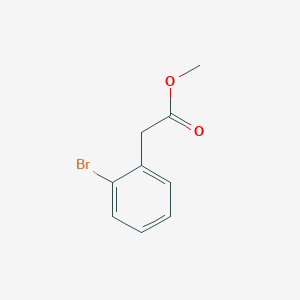
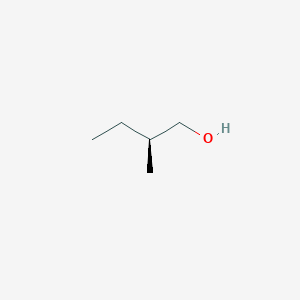
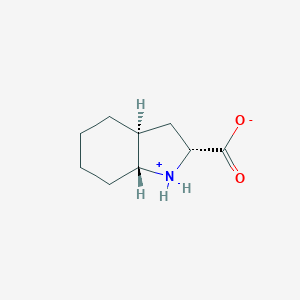
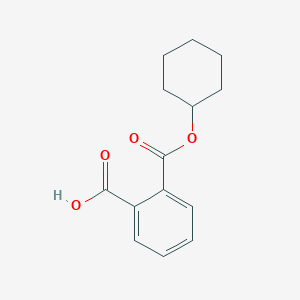
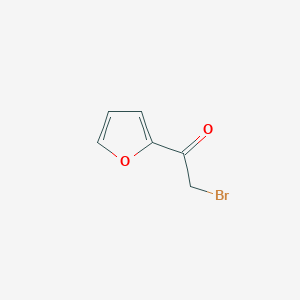
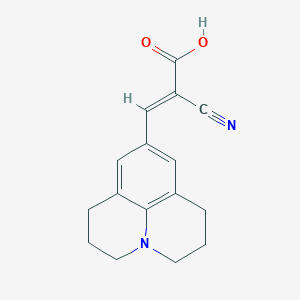
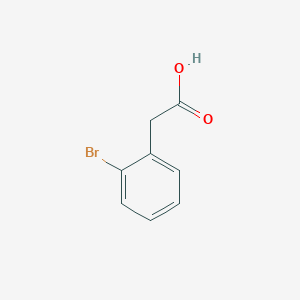
![N-[[(2S)-1-Ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide;hydrochloride](/img/structure/B57244.png)
![4-[4-(2-Aminoethyl)-2,6-diiodophenoxy]-2-iodophenol;hydrochloride](/img/structure/B57246.png)
